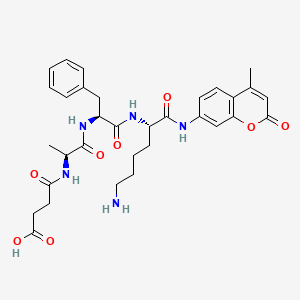

Suc-ala-phe-lys-amc

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

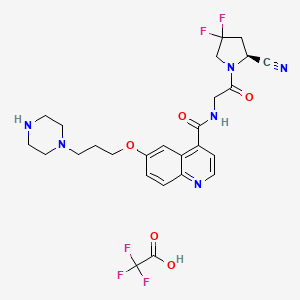

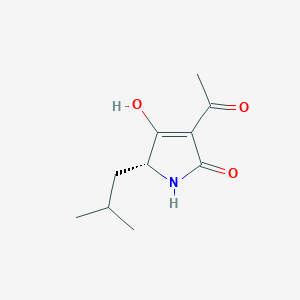

Suc-Ala-Phe-Lys-AMC ist ein synthetisches Peptidsubstrat, das in der biochemischen Forschung weit verbreitet ist. Es ist ein hochsensitives fluorogenes Substrat für Plasmin und findet Anwendung bei der Analyse von Gingipain K . Die Verbindung besteht aus einer Sequenz von Aminosäuren: Succinyl-Alanin-Phenylalanin-Lysin, mit einer 7-Amino-4-Methylcumarin (AMC)-Gruppe, die an den Lysinrest gebunden ist. Diese Struktur ermöglicht die Verwendung als Substrat in verschiedenen enzymatischen Assays.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound erfolgt typischerweise über die Festphasenpeptidsynthese (SPPS). Dieses Verfahren ermöglicht die sequenzielle Addition geschützter Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Die allgemeinen Schritte umfassen:

Anbindung der ersten Aminosäure: Die erste Aminosäure, die an der Aminogruppe geschützt ist, wird an das Harz gebunden.

Entschützung und Kupplung: Die Aminogruppe wird entschützt, und die nächste geschützte Aminosäure wird unter Verwendung von Kupplungsreagenzien wie HBTU (O-Benzotriazol-N,N,N',N'-Tetramethyluroniumhexafluorophosphat) und DIPEA (N,N-Diisopropylethylamin) gekoppelt.

Wiederholung: Die Schritte 2 und 3 werden wiederholt, bis die gewünschte Peptidsequenz aufgebaut ist.

Abspaltung und Entschützung: Das fertige Peptid wird vom Harz abgespalten und entschützt, um das Endprodukt zu erhalten.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Prinzipien, jedoch in größerem Maßstab. Automatisierte Peptidsynthesizer werden oft eingesetzt, um die Effizienz und Konsistenz zu erhöhen. Der Prozess umfasst strenge Qualitätskontrollmaßnahmen, um eine hohe Reinheit und Ausbeute zu gewährleisten.

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt in erster Linie einer enzymatischen Hydrolyse. Die AMC-Gruppe wird bei der Spaltung durch spezifische Proteasen freigesetzt, was zu einem Fluoreszenzsignal führt, das gemessen werden kann.

Häufige Reagenzien und Bedingungen

Enzyme: Plasmin und Gingipain K werden üblicherweise verwendet, um this compound zu spalten.

Puffer: Reaktionen werden typischerweise in gepufferten Lösungen durchgeführt, um einen optimalen pH-Wert für die Enzymaktivität zu gewährleisten.

Detektion: Die Freisetzung von AMC wird mit Hilfe der Fluoreszenzspektroskopie detektiert.

Hauptprodukte

Das Hauptprodukt der enzymatischen Reaktion ist die freie AMC-Gruppe, die bei Anregung Fluoreszenz emittiert. Diese Eigenschaft macht this compound zu einem wertvollen Werkzeug in enzymatischen Assays.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Suc-Ala-Phe-Lys-AMC typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

Attachment of the first amino acid: The first amino acid, protected at the amino group, is attached to the resin.

Deprotection and coupling: The amino group is deprotected, and the next protected amino acid is coupled using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine).

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is assembled.

Cleavage and deprotection: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

Suc-Ala-Phe-Lys-AMC primarily undergoes enzymatic hydrolysis. The AMC group is released upon cleavage by specific proteases, resulting in a fluorescent signal that can be measured.

Common Reagents and Conditions

Enzymes: Plasmin and gingipain K are commonly used to cleave this compound.

Buffers: Reactions are typically carried out in buffered solutions to maintain optimal pH for enzyme activity.

Detection: The release of AMC is detected using fluorescence spectroscopy.

Major Products

The major product of the enzymatic reaction is the free AMC group, which emits fluorescence upon excitation. This property makes this compound a valuable tool in enzymatic assays.

Wissenschaftliche Forschungsanwendungen

Suc-Ala-Phe-Lys-AMC hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Biochemie: Wird als Substrat zur Untersuchung der Aktivität von Proteasen wie Plasmin und Gingipain K verwendet.

Molekulare Biologie: Wird in Assays eingesetzt, um die Enzymkinetik und die Wirksamkeit von Inhibitoren zu messen.

Medizin: Wird in diagnostischen Assays verwendet, um die Proteaseaktivität bei verschiedenen Krankheiten zu detektieren.

Industrie: Wird in Qualitätskontrollprozessen angewendet, um die Enzymaktivität in der pharmazeutischen Produktion zu überwachen

Wirkmechanismus

This compound fungiert als fluorogenes Substrat für bestimmte Proteasen. Der Mechanismus beinhaltet die Spaltung der Peptidbindung zwischen dem Lysinrest und der AMC-Gruppe durch das Zielenzym. Diese Spaltung setzt die AMC-Gruppe frei, die bei Anregung fluoresziert. Die Intensität der Fluoreszenz ist proportional zur Enzymaktivität, was quantitative Messungen ermöglicht .

Wirkmechanismus

Suc-Ala-Phe-Lys-AMC functions as a fluorogenic substrate for specific proteases. The mechanism involves the cleavage of the peptide bond between the lysine residue and the AMC group by the target enzyme. This cleavage releases the AMC group, which fluoresces upon excitation. The intensity of the fluorescence is proportional to the enzyme activity, allowing for quantitative measurements .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Suc-Ala-Ala-Phe-AMC: Ein weiteres fluorogenes Substrat, das verwendet wird, um die Chymotrypsin-ähnliche Aktivität zu untersuchen.

Suc-Ala-Leu-Pro-Phe-AMC: Wird in Assays für verschiedene Proteasen verwendet, die Spezifität für Prolin-haltige Peptide aufweisen.

Einzigartigkeit

Suc-Ala-Phe-Lys-AMC ist einzigartig aufgrund seiner hohen Sensitivität und Spezifität für Plasmin und Gingipain K. Seine Fähigkeit, ein starkes Fluoreszenzsignal bei Spaltung zu erzeugen, macht es zu einem unschätzbaren Werkzeug in verschiedenen enzymatischen Assays und ermöglicht präzise und zuverlässige Messungen .

Eigenschaften

Molekularformel |

C32H39N5O8 |

|---|---|

Molekulargewicht |

621.7 g/mol |

IUPAC-Name |

4-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C32H39N5O8/c1-19-16-29(41)45-26-18-22(11-12-23(19)26)35-31(43)24(10-6-7-15-33)36-32(44)25(17-21-8-4-3-5-9-21)37-30(42)20(2)34-27(38)13-14-28(39)40/h3-5,8-9,11-12,16,18,20,24-25H,6-7,10,13-15,17,33H2,1-2H3,(H,34,38)(H,35,43)(H,36,44)(H,37,42)(H,39,40)/t20-,24-,25-/m0/s1 |

InChI-Schlüssel |

GAQKKPHZOUJFMZ-OPXMRZJTSA-N |

Isomerische SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C)NC(=O)CCC(=O)O |

Kanonische SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)CCC(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,3R,4S,5R,6R)-4,5-dibenzoyloxy-6-[2-decyl-2-[[(2R,3R,4S,5R,6R)-3,4-dibenzoyloxy-6-(benzoyloxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-(benzoyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]dodecoxy]-3-[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-(benzoyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl benzoate](/img/structure/B10861675.png)

![N-[[2-[(cyclobutylmethylamino)methyl]-1H-indol-6-yl]methyl]-4-oxopyrido[1,2-a]pyrimidine-2-carboxamide](/img/structure/B10861679.png)

![N-hydroxy-4-[(5-thiophen-2-yltetrazol-1-yl)methyl]benzamide](/img/structure/B10861709.png)